molecular formula C11H18F2N2O B1434969 4,4-Difluoro-1-(piperidine-3-carbonyl)piperidine CAS No. 1894014-81-3

4,4-Difluoro-1-(piperidine-3-carbonyl)piperidine

Cat. No.: B1434969
CAS No.: 1894014-81-3
M. Wt: 232.27 g/mol
InChI Key: CTTCZYHBRDOVGV-UHFFFAOYSA-N
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Description

“4,4-Difluoro-1-(piperidine-3-carbonyl)piperidine” is a heterocyclic compound . It belongs to the family of piperidine derivatives.


Molecular Structure Analysis

The IUPAC name of this compound is (4,4-difluoropiperidin-1-yl)(piperidin-3-yl)methanone hydrochloride . Its molecular weight is 268.73 and its InChI code is 1S/C11H18F2N2O.ClH/c12-11(13)3-6-15(7-4-11)10(16)9-2-1-5-14-8-9;/h9,14H,1-8H2;1H .


Physical And Chemical Properties Analysis

The compound is a powder . It has a molecular weight of 268.73 . The IUPAC name is (4,4-difluoropiperidin-1-yl)(piperidin-3-yl)methanone hydrochloride .

Scientific Research Applications

Discovery of Novel Inhibitors

Acetyl-CoA Carboxylase Inhibitors : Research has identified novel (4-piperidinyl)-piperazine derivatives as potent and orally active acetyl-CoA carboxylase (ACC) 1/2 non-selective inhibitors. The fluorine-substituted tert-butoxycarbonyl group, as part of these compounds, has shown significant inhibitory activities in enzyme-assay and cell-based assays. This discovery opens up new avenues in the treatment of diseases related to hepatic de novo fatty acid synthesis (Chonan et al., 2011).

Synthesis and Chemical Properties

Synthesis of Piperidine Derivatives : The synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride has been studied, showcasing a methodology that starts from piperidine-4-carboxylic acid and ethyl carbonochloridate. This process highlights the versatile application of piperidine derivatives in creating complex chemical structures with significant yields (Zheng Rui, 2010).

Building Polyfunctional Piperidines : Inspired by the biosynthesis of natural products, a general method to assemble multi-substituted chiral piperidines was developed. This approach mimics nature's use of L-lysine, transforming it into a δ-amino carbonyl intermediate for the synthesis of various bioactive natural alkaloids. Such methodologies underscore the importance of piperidines in natural product synthesis and drug development (Yang Yang, 2015).

Biological Activity and Applications

Antimicrobial Activity of Piperidine Derivatives : Novel fluoroquinolone derivatives, incorporating piperidine structures, have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds exhibit promising results against a range of pathogens, highlighting the therapeutic potential of piperidine-based molecules in antimicrobial drug discovery (Srinivasan et al., 2010).

Safety and Hazards

The compound has some safety and hazard information associated with it. It has the GHS07 pictogram and the signal word is "Warning" . The hazard statements include H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

(4,4-difluoropiperidin-1-yl)-piperidin-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18F2N2O/c12-11(13)3-6-15(7-4-11)10(16)9-2-1-5-14-8-9/h9,14H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTTCZYHBRDOVGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)N2CCC(CC2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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